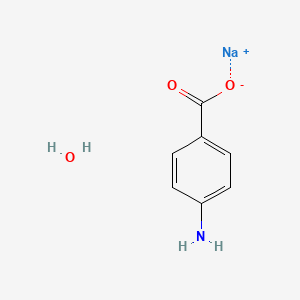

4-Aminobenzoic acid sodium salt hydrate

Description

Contemporary Significance and Emerging Research Frontiers in Chemical and Biological Sciences

In the contemporary scientific landscape, 4-aminobenzoic acid and its derivatives, including the sodium salt hydrate (B1144303), are at the forefront of several emerging research areas. The antibacterial properties of PABA derivatives continue to be a subject of investigation, with a focus on developing novel antimicrobial agents to combat resistant strains. chemicalbook.compharmacompass.com The simple chemical modification of PABA can lead to the development of compounds with significant antibacterial and antifungal properties. chemicalbook.compharmacompass.comcaymanchem.com

Beyond antimicrobial applications, research is expanding into the development of PABA-based compounds for a range of therapeutic uses, including anticancer and anti-inflammatory agents. chemicalbook.com The versatility of the PABA scaffold allows for the design of targeted drug candidates. aminer.cnchemicalbook.com In materials science, the unique electronic and structural properties of PABA and its salts are being explored for the development of novel materials, such as specialty azo dyes and crosslinking agents. acs.org The study of cocrystals and salts of PABA, including its hydrated forms, is a burgeoning field aimed at understanding and controlling the solid-state properties of pharmaceutical ingredients. rsc.org

Theoretical Frameworks and Foundational Principles Guiding Investigations of Aromatic Amino Acid Derivatives

The investigation of 4-aminobenzoic acid sodium salt hydrate and related aromatic amino acid derivatives is guided by fundamental theoretical principles, primarily rooted in quantum chemistry and molecular modeling. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are computational methods frequently employed to understand the electronic structure, stability, and intermolecular interactions of these compounds. wikipedia.orgresearchgate.net These theoretical frameworks allow for the prediction of molecular geometries, vibrational frequencies, and reaction pathways, providing insights that complement experimental findings.

Interdisciplinary Relevance of this compound in Advanced Scientific Disciplines

The scientific inquiry into this compound extends across multiple disciplines, underscoring its broad relevance. In pharmaceutical sciences , it serves as a key intermediate and a component in drug formulations, where its salt form can enhance solubility and bioavailability. researchgate.netnih.gov The study of its hydrated state is critical for understanding drug stability and performance. rsc.org

In biochemistry , the compound is relevant to studies of folate biosynthesis in microorganisms and is used in various biochemical assays. chemicalbook.com Its structural similarity to endogenous molecules makes it a valuable tool for probing biological systems.

In materials science and coordination chemistry , the sodium salt of p-aminobenzoic acid is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The bifunctional nature of the aminobenzoate ligand allows for the construction of diverse and complex structures with potential applications in catalysis, gas storage, and separation. The presence of water of hydration can significantly influence the resulting crystal structure and properties of these materials.

Data Tables

Below are interactive data tables summarizing key properties and research findings related to 4-aminobenzoic acid and its sodium salt.

Table 1: Physicochemical Properties of 4-Aminobenzoic Acid and its Sodium Salt

| Property | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid Sodium Salt |

| Molecular Formula | C₇H₇NO₂ | C₇H₆NNaO₂ |

| Molar Mass | 137.14 g/mol | 159.12 g/mol |

| Appearance | White to off-white crystalline solid | Yellowish powder |

| Melting Point | 187-189 °C | >300 °C |

| Solubility in Water | Slightly soluble | Soluble |

| pKa (amino group) | ~2.4 | - |

| pKa (carboxyl group) | ~4.9 | - |

Table 2: Selected Spectroscopic Data for 4-Aminobenzoic Acid and its Derivatives

| Spectroscopic Technique | Compound | Key Observations | Reference |

| FT-IR | Sodium p-aminobenzoate | Shows characteristic bands for the carboxylate anion and amino group, indicating salt formation. | researchgate.net |

| ¹H NMR | 4-Aminobenzoic Acid | Chemical shifts are observed for the aromatic protons and the amine and carboxylic acid protons. | chemicalbook.comspectrabase.com |

| ¹³C NMR | 4-Aminobenzoic Acid | Resonances for the seven distinct carbon atoms in the molecule are observed. | |

| Raman | 4-Aminobenzoic Acid | Provides information on the vibrational modes of the molecule, complementing IR data. |

Table 3: Crystallographic Data for a Salt of 4-Aminobenzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.358(3) |

| b (Å) | 3.8210(8) |

| c (Å) | 22.052(4) |

| β (°) ** | 106.33(3) |

| Volume (ų) ** | 1161.1(4) |

| Z | 4 |

| Data for a 1:1 salt of 4-aminobenzoic acid with pyrazinoic acid. aminer.cn |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-aminobenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVSNYIAZJHZFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583607 | |

| Record name | Sodium 4-aminobenzoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

206557-08-6 | |

| Record name | Sodium 4-aminobenzoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes and Advanced Reaction Conditions for 4-Aminobenzoic Acid Sodium Salt Hydrate (B1144303) Production

The industrial production of 4-aminobenzoic acid, which can be readily converted to its sodium salt hydrate, has evolved to include more efficient, safer, and environmentally conscious methods.

A predominant method for the synthesis of 4-aminobenzoic acid is the catalytic hydrogenation of 4-nitrobenzoic acid. This process typically involves the reduction of the nitro group to an amino group in the presence of a metal catalyst and hydrogen gas. The resulting 4-aminobenzoic acid is then neutralized with a sodium base to produce the sodium salt.

The reaction is commonly carried out in an aqueous solution where 4-nitrobenzoic acid is first converted to its sodium salt using an alkali like sodium hydroxide (B78521). google.comresearchgate.net This aqueous solution of sodium 4-nitrobenzoate (B1230335) is then subjected to hydrogenation. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. google.comresearchgate.net The reaction conditions are generally mild, with hydrogen pressures ranging from 1 to 4 MPa and temperatures between 60-70°C. google.comresearchgate.net These methods are noted for their high efficiency, with yields of 4-aminobenzoic acid often exceeding 95% and purities greater than 99%. google.comresearchgate.net

Another catalytic system involves the use of Raney nickel. In one described synthesis, 4-nitrobenzoic acid was hydrogenated in a mixture of water and tetrahydrofuran (B95107) using Raney nickel as the catalyst, achieving a yield of 97.2%. organic-chemistry.orgchemicalbook.com

The table below summarizes various conditions and outcomes for the catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid.

| Catalyst | Starting Material | Solvent | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 5% Pd/C | 4-nitrobenzoic acid, Sodium hydroxide | Water | 1-2 | 60-70 | >95 | >99 | google.comresearchgate.net |

| Pd/C | 4-nitrobenzoic acid, Sodium hydroxide | Water | 2-4 | 60-70 | >96 | >99 | |

| Raney Ni | 4-nitrobenzoic acid | Water/THF | 0.9±0.1 | 100±2 | 97.2 | 100.2 | organic-chemistry.orgchemicalbook.com |

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for the production of 4-aminobenzoic acid. A significant approach is the use of water as a green solvent, which is employed in many catalytic hydrogenation processes, reducing the reliance on volatile organic compounds. dtic.mil

Furthermore, biological synthesis routes are being explored as a renewable alternative to petroleum-based chemical synthesis. google.com These methods utilize genetically engineered microorganisms, such as Escherichia coli or yeast (Saccharomyces cerevisiae), to produce p-aminobenzoic acid (PABA) through fermentation of renewable carbon sources like glucose. google.comresearchgate.net The biosynthetic pathway involves the conversion of chorismate, a key intermediate in the shikimate pathway, to PABA. researchgate.netnih.gov By inactivating enzymes that further convert PABA, such as 7,8-dihydropteroate synthase, the accumulation of PABA can be enhanced. google.com This biological production method offers a promising route to sustainably sourced 4-aminobenzoic acid.

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction pathways. The biosynthesis of p-aminobenzoic acid (PABA) from chorismate in microorganisms is a well-understood enzymatic process. nih.govnih.gov This biological pathway can be harnessed in a chemo-enzymatic approach.

The key enzymatic steps involve the conversion of chorismate to 4-amino-4-deoxychorismic acid (ADC) by ADC synthase (composed of PabA and PabB subunits), followed by the conversion of ADC to PABA by ADC lyase (PabC). nih.govtandfonline.com In some organisms, a fused PabAB protein can directly synthesize ADC. researchgate.net

Metabolically engineered E. coli strains have been developed to overproduce PABA from glucose by overexpressing the genes responsible for these enzymatic steps (aroF, pabA, pabB, and pabC). researchgate.nettandfonline.com While these methods focus on producing PABA itself, the product can be easily converted to its sodium salt hydrate through a simple chemical step of neutralization with a sodium base. The enzymatic approach offers high selectivity and avoids the harsh conditions and hazardous reagents sometimes associated with traditional chemical synthesis.

Derivatization Chemistry of the 4-Aminobenzoic Acid Core

The 4-aminobenzoic acid structure, with its reactive amino and carboxylic acid groups, serves as a versatile scaffold for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and various heterocyclic compounds. nih.gov

Schiff Bases: Schiff bases, or imines, are readily synthesized through the condensation reaction of the primary amino group of 4-aminobenzoic acid with an aldehyde or ketone. mdpi.comnih.gov This reaction is typically carried out by refluxing equimolar amounts of 4-aminobenzoic acid and the respective aldehyde in a solvent such as methanol (B129727) or ethanol (B145695). nih.gov A wide variety of aromatic and substituted aldehydes have been used to create a library of Schiff bases derived from 4-aminobenzoic acid. mdpi.com

The table below presents examples of Schiff bases synthesized from 4-aminobenzoic acid and different aldehydes.

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| Salicylaldehyde | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | mdpi.com |

| 5-Chlorosalicylaldehyde | 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid | mdpi.com |

| 5-Nitrofuran-2-carbaldehyde | 4-{[(5-Nitrofuran-2-yl)methylene]amino}benzoic acid | mdpi.com |

| 3,5-Dichlorosalicylaldehyde | 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | mdpi.com |

Hydrazones: The synthesis of hydrazones from 4-aminobenzoic acid typically proceeds via an intermediate, 4-aminobenzohydrazide (B1664622). This intermediate is formed by the esterification of the carboxylic acid group of 4-aminobenzoic acid, followed by reaction with hydrazine (B178648) hydrate. nih.gov The resulting 4-aminobenzohydrazide can then be reacted with various aldehydes or ketones to form the corresponding hydrazones. nih.gov

The 4-aminobenzoic acid core is a valuable starting material for the synthesis of various heterocyclic compounds.

Pyrazolines: Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A common synthetic route to pyrazolines involves the cyclization of chalcones with hydrazine hydrate. nih.govnih.gov Chalcones, which are α,β-unsaturated ketones, can be prepared from derivatives of 4-aminobenzoic acid. For instance, 4-aminoacetophenone, which can be derived from 4-aminobenzoic acid, undergoes a Claisen-Schmidt condensation with various substituted aromatic aldehydes to yield 4'-amino chalcones. researchgate.netasianpubs.org These chalcones can then be reacted with hydrazine hydrate, often in the presence of an acid like acetic acid or formic acid, to form the pyrazoline ring. nih.gov

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from 4-aminobenzoic acid. One method involves the conversion of 4-aminobenzoic acid to its hydrazide derivative, 4-aminobenzohydrazide. nih.gov This hydrazide can then undergo cyclization reactions to form the oxadiazole ring. For example, reaction with carbon disulfide in the presence of alcoholic potassium hydroxide can yield oxadiazole-2-thiol derivatives. nih.gov

Triazoles: 1,2,4-Triazole derivatives can also be prepared from 4-aminobenzoic acid. A common strategy involves the initial synthesis of 4-aminobenzohydrazide. nih.gov This hydrazide can then be used to construct the triazole ring through various cyclization reactions. For instance, reaction with an appropriate isothiocyanate can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazole-thiol derivatives. nih.gov

Formation of Amides, Esters, and Thioesters

The dual functionality of the 4-aminobenzoic acid backbone allows for its conversion into a variety of important derivatives, including amides, esters, and thioesters, through targeted synthetic routes.

Amide Formation: Amides of 4-aminobenzoic acid are commonly synthesized by reacting the amino group with acylating agents. A prominent method involves the reaction of 4-aminobenzoic acid with various benzoyl chlorides in the presence of a base like anhydrous sodium carbonate. This reaction proceeds at room temperature and can produce a range of 4-benzamidobenzoic acid derivatives in good yields (60-85%) nih.gov. These amide products can then be further functionalized. For instance, they can be converted into hydrazides, which serve as building blocks for more complex molecules with specific biological targets nih.gov. In addition to standard amides, sulfonamide derivatives can also be prepared, expanding the library of accessible compounds researchgate.net.

Ester Formation: The carboxylate group of the sodium salt, or the carboxylic acid form, is readily converted into esters. The Fischer esterification is a classic and effective method, involving the reaction of 4-aminobenzoic acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., concentrated H₂SO₄) researchgate.net. This reversible reaction is typically driven to completion by using an excess of the alcohol and heating under reflux researchgate.net. A key consideration in this synthesis is that the basic amino group on the ring will react with the acid catalyst; therefore, a stoichiometric amount of acid is required rather than a purely catalytic quantity researchgate.net.

Another important route to esters is transesterification. This process involves reacting an existing alkyl aminobenzoate with a different alcohol, often a higher boiling one like a polyol, in the presence of a suitable transesterification catalyst google.com. The reaction equilibrium is shifted towards the desired product by removing the lower-boiling alcohol byproduct through distillation google.com.

Thioester Synthesis: The synthesis of thioesters from amino acids presents a unique challenge because the thioester linkage is susceptible to cleavage (aminolysis) by the basic amino group of another molecule or by secondary amines often used in synthesis, such as in Fmoc solid-phase peptide synthesis nih.gov. To overcome this, advanced strategies have been developed where the thioester functionality is masked as a more stable precursor, such as a trithioortho ester, throughout the synthetic sequence. The desired thioester is then revealed in a final deprotection step nih.gov. This approach allows for the successful preparation of these valuable synthetic intermediates without premature degradation.

Design and Synthesis of Functionalized Derivatives for Specific Research Applications

The core structure of 4-aminobenzoic acid is a valuable scaffold that can be chemically modified to produce functionalized derivatives with tailored properties for specific research applications, ranging from materials science to medicinal chemistry.

A significant area of research involves the synthesis of Schiff base derivatives. These are typically formed in a one-step condensation reaction between the amino group of 4-aminobenzoic acid and a variety of aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural. mdpi.comresearchgate.net This molecular hybridization approach has been used to convert the non-toxic parent molecule into derivatives with potent antimicrobial and cytotoxic properties for investigation as potential therapeutic agents. mdpi.comresearchgate.net The yields for these reactions are often high, and the specific biological activity can be tuned by carefully selecting the aldehyde component mdpi.com.

Table 1: Synthesis of Selected Schiff Base Derivatives from 4-Aminobenzoic Acid Data sourced from Kos et al., 2019. nih.gov

Further functionalization can be achieved by first forming an amide and then creating more complex structures. For example, 4-benzamidobenzoic acid hydrazide derivatives have been designed and synthesized as potential inhibitors of the soluble epoxide hydrolase enzyme, a target for treating hypertension and inflammation nih.gov.

In the field of materials science, 4-aminobenzoic acid is used to functionalize other materials to impart new properties. A notable example is the one-step electrochemical exfoliation of graphite (B72142) in the presence of 4-aminobenzoic acid to create aminobenzoic acid-functionalized graphene oxide (EGO-ABA) nih.gov. This process grafts the molecule onto the graphene surface, creating a new material investigated for its potential in electrocatalysis and as an electrode material for supercapacitors nih.gov.

Mechanochemical Synthesis and Solid-State Reactions

Mechanochemical methods and solid-state reactions offer alternative synthetic pathways that are often more environmentally friendly, reducing or eliminating the need for bulk solvents.

Solid-State Properties: The viability of solid-state reactions is intrinsically linked to the intermolecular interactions, or synthons, present in the crystal lattice. In the case of 4-aminobenzoic acid, which exists in polymorphic forms (α and β), these interactions have been studied in detail. The α-form is dominated by O-H···O hydrogen-bonding dimers between carboxylic acid groups whiterose.ac.uk. In contrast, the β-form features a 4-membered hydrogen-bonding ring involving both the amino and carboxylic acid groups (N-H···O and O-H···N) whiterose.ac.uk. Understanding the strength, directionality, and accessibility of these synthons is crucial for predicting and designing solid-state transformations.

Mechanochemical Synthesis: Ball milling is a common technique for mechanochemical synthesis. While specific mechanochemical reactions starting directly from 4-aminobenzoic acid sodium salt are not widely detailed, the general methods for forming functionalities like amides are well-established and applicable. For instance, the synthesis of primary amides from esters can be achieved by milling the ester with a nitrogen source like calcium nitride (Ca₃N₂) and a catalyst such as indium(III) chloride in the presence of a minimal amount of a liquid grinding assistant like ethanol nih.gov. This method drastically reduces reaction times from many hours to around 90 minutes and simplifies purification compared to traditional solution-phase heating nih.gov. These solvent-free or low-solvent approaches represent a greener and more efficient route for producing derivatives.

Optimization of Reaction Parameters and Yield Enhancement in Research Scale Synthesis

Maximizing the yield and purity of a desired product is a central goal in chemical synthesis, achieved through the systematic optimization of reaction parameters.

A clear example of this process is seen in the synthesis of 4-aminobenzoic acid itself via the catalytic hydrogenation of 4-nitrobenzoic acid. To achieve high performance, reaction conditions are carefully controlled. The process uses a Pd/C catalyst, with hydrogen pressure maintained at 2–4 MPa and the temperature controlled at 60–70°C patsnap.com. This optimization results in a near-quantitative conversion of the starting material, with product yields reported to be over 96% and purity exceeding 99% patsnap.com.

In the synthesis of more complex derivatives, similar optimization is crucial. The palladium-catalyzed synthesis of (E)-3-benzylidene-3,4-dihydro-1,4-benzoxazines demonstrates how screening various components can dramatically alter the outcome of a reaction researchgate.net. Initial attempts using a standard catalyst system yielded the desired product in only 14% yield. By systematically changing the base from a weaker organic base (Et₃N) to a stronger inorganic one (K₂CO₃), researchers were able to suppress the formation of byproducts and increase the yield of the desired product to 69% researchgate.net.

Table 2: Optimization of a Palladium-Catalyzed Reaction Data sourced from ChemInform Abstract. researchgate.net

Even in well-established reactions like Fischer esterification, optimization is key. As noted previously, the presence of the basic amino group in 4-aminobenzoic acid requires the use of a stoichiometric quantity of the acid catalyst to neutralize the amino group and still have enough acid to catalyze the esterification effectively, a critical adjustment to maximize yield researchgate.net.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Aminobenzoic acid |

| 4-Aminobenzoic acid sodium salt hydrate |

| 4-Benzamidobenzoic acid |

| 4-Benzamidobenzoic acid hydrazide |

| 4-nitrobenzoic acid |

| 5-nitrofurfural |

| Aminobenzoic acid-functionalized graphene oxide |

| Benzocaine (Ethyl 4-aminobenzoate) |

| Calcium nitride |

| Ethanol |

| Indium(III) chloride |

| Palladium on carbon (Pd/C) |

| Salicylaldehyde |

| Sodium carbonate |

| Soluble epoxide hydrolase |

| Sulfuric acid |

| Terephthalic acid |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) in Solid and Solution States

High-resolution vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of 4-aminobenzoic acid and its salts, such as the sodium salt hydrate (B1144303). These methods are instrumental in analyzing the compound in both solid and solution states, revealing details about its functional groups, bonding, and intermolecular interactions. researchgate.netresearchgate.netepequip.com The vibrational frequencies observed in the spectra correspond to specific molecular motions, such as stretching and bending of bonds within the molecule. researchgate.net For 4-aminobenzoic acid, characteristic bands for the amino group (-NH2), the carboxyl group (-COOH or -COO⁻), and the benzene (B151609) ring are key areas of investigation. researchgate.netnih.gov

In the solid state, the FT-IR and FT-Raman spectra of alkali metal 4-aminobenzoates show characteristic shifts in vibrational frequencies compared to the parent acid. researchgate.net The formation of the sodium salt leads to significant changes in the region of the carboxyl group vibrations. Specifically, the strong C=O stretching band of the carboxylic acid is replaced by two distinct bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate anion (COO⁻). researchgate.net The positions of these bands are sensitive to the coordinating metal ion and the crystalline environment.

Vibrational Frequencies for 4-Aminobenzoic Acid (4-ABA)

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretch | 3475 | 3480 |

| NH₂ Symmetric Stretch | 3375 | 3375 |

| C=O Stretch | 1680 | 1680 |

| NH₂ Scissoring | 1632 | 1630 |

| Ring C-C Stretch | 1605, 1530 | 1605, 1530 |

| C-N Stretch | 1315 | 1315 |

| C-O Stretch | 1295 | 1295 |

Data compiled from studies on 4-aminobenzoic acid. researchgate.netresearchgate.net

Vibrational spectroscopy is particularly powerful for analyzing the intricate hydrogen bonding networks present in the solid-state structure of 4-aminobenzoic acid sodium salt hydrate. Hydrogen bonds significantly influence the position and shape of the vibrational bands of the groups involved, primarily the N-H stretches of the amino group and the O-H stretches from water of hydration.

In the crystal structure of related salts, such as 4-carboxyanilinium bromide, extensive two-dimensional hydrogen-bonded networks are observed. nih.govresearchgate.net These networks involve interactions between the protonated amino group, the carboxyl group, and the counter-ion (e.g., N-H···O, O-H···Br, and N-H···Br). nih.govresearchgate.net For the hydrated sodium salt, the water molecules play a crucial role as both hydrogen bond donors and acceptors, linking the 4-aminobenzoate (B8803810) anions and sodium cations into a stable three-dimensional lattice. nih.gov For instance, in the structure of an atenolol (B1665814) salt of 4-aminobenzoic acid monohydrate, the water molecule forms hydrogen bonds with the carboxylate group and an ether oxygen. nih.govresearchgate.net The formation of these hydrogen-bonded self-assembled structures is critical for the compound's stability and physical properties. mdpi.com Analysis of the N-H and O-H stretching regions in the FT-IR spectrum can, therefore, elucidate the nature and strength of these interactions. Broadening of these bands typically indicates involvement in strong hydrogen bonding. ucl.ac.uk

4-Aminobenzoic acid can exist in different tautomeric and protomeric forms, including a non-ionic (neutral) form and a zwitterionic form where the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). nih.govresearchgate.netnih.gov The predominant form depends on the physical state (solid vs. solution) and the solvent environment. nih.gov

In the gas phase, protonation can occur at either the amine or carboxyl groups, forming N-protomers and O-protomers, respectively, which can be identified by their unique vibrational spectra. nih.gov In aqueous solution, an equilibrium exists between the neutral and zwitterionic forms. nih.gov Vibrational spectroscopy can distinguish between these states. The zwitterion is characterized by the appearance of bands for the -NH₃⁺ group and the carboxylate -COO⁻ group, while the neutral form shows bands for -NH₂ and -COOH. researchgate.net In the solid state, 4-aminobenzoic acid crystallizes in a form containing zwitterionic molecules. nih.gov The formation of the sodium salt, this compound, inherently involves the deprotonation of the carboxylic acid, resulting in the carboxylate anion (-COO⁻). Therefore, in the solid salt, the molecule exists in an anionic form, not a zwitterionic one.

When 4-aminobenzoate acts as a ligand in metal complexes, vibrational spectroscopy is used to determine the mode of coordination to the central metal ion. The 4-aminobenzoate ligand can coordinate to a metal through several modes: via the nitrogen atom of the amino group, through one or both oxygen atoms of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging), or a combination thereof. wikipedia.orgnih.gov

The coordination mode is inferred by observing shifts in the vibrational frequencies of the involved functional groups upon complexation. researchgate.net

Coordination via Carboxylate Oxygens: The key diagnostic bands are the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO⁻ group. The difference between these two frequencies (Δν = νas - νs) can indicate the coordination mode. A larger Δν compared to the free ionic salt often suggests monodentate coordination, while a smaller Δν points towards bidentate chelation. A Δν value similar to or slightly larger than the ionic salt can indicate a bridging coordination mode.

Coordination via Amino Nitrogen: If the amino group is involved in coordination, the N-H stretching and bending frequencies will shift, typically to lower wavenumbers, compared to the uncoordinated ligand. researchgate.net In some cobalt(II) complexes with primary aromatic amines, coordination through the -NH₂ nitrogen was confirmed by the shift and deformation of the N-H stretching bands. researchgate.net

In transition metal amino acid complexes, the most common binding mode is as an N,O-bidentate ligand, forming a stable five-membered chelate ring. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of the atoms within the molecule. researchgate.net

¹H and ¹³C NMR spectra provide distinct signals for each chemically unique proton and carbon atom in the molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the nucleus. researchgate.net

For 4-aminobenzoic acid and its sodium salt, the aromatic protons typically appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted (para) benzene ring. chemicalbook.com The formation of the sodium salt from 4-aminobenzoic acid causes notable changes in the chemical shifts. The deprotonation of the carboxylic acid to a carboxylate anion leads to an upfield shift (lower ppm) for the adjacent aromatic carbons and protons due to increased electron density. researchgate.netresearchgate.net The chemical shifts are also influenced by the solvent.

¹H and ¹³C NMR Chemical Shifts for 4-Aminobenzoic Acid and its Sodium Salt in DMSO-d₆

| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 4-Aminobenzoic Acid | H2, H6 | 7.65 | 131.6 |

| H3, H5 | 6.57 | 113.6 | |

| -NH ₂ | 5.84 | - | |

| -COOH | 11.94 | - | |

| C1 (-C OOH) | - | 167.7 | |

| C4 (-C -NH₂) | - | 153.3 | |

| Sodium 4-Aminobenzoate | H2, H6 | ~7.5-7.6 | ~131-132 |

| H3, H5 | ~6.4-6.5 | ~112-113 | |

| -NH ₂ | ~5.3 | - | |

| C1 (-C OO⁻) | - | ~170.1 | |

| C4 (-C -NH₂) | - | ~151.8 |

Data compiled and estimated from various sources. researchgate.netchemicalbook.comrsc.org Absolute values vary with solvent and concentration.

While 1D NMR spectra identify the presence of different nuclei, 2D NMR techniques are employed to establish the connectivity between them, confirming the molecular structure. nih.gov For a molecule like 4-aminobenzoic acid, several 2D NMR experiments are particularly useful:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of 4-aminobenzoate, cross-peaks would be observed between the adjacent aromatic protons (H2/H6 and H3/H5), confirming their neighborly relationship on the benzene ring. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. bmrb.io It is used to definitively assign the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal at ~6.5 ppm would show a correlation to the carbon signal at ~113 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. bmrb.io It is invaluable for piecing together the molecular skeleton. For instance, the protons at H2/H6 would show a correlation to the carboxylate carbon (C1), and the protons at H3/H5 would show a correlation to the carbon bearing the amino group (C4), confirming the substitution pattern of the ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragment Analysis

Mass spectrometry (MS) serves as a fundamental analytical technique for the determination of the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous validation of the compound's molecular formula, C₇H₆NNaO₂ for the anhydrous salt. thermofisher.comscbt.com The high precision of HRMS allows differentiation between compounds with the same nominal mass but different elemental compositions.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of the 4-aminobenzoate ion through controlled fragmentation. acs.org While the sodium salt is analyzed, the fragmentation pattern is primarily dictated by the organic anion. In positive ion mode, electrospray ionization (ESI) typically results in the protonated molecule of the corresponding acid, [M+H]⁺, with a mass-to-charge ratio (m/z) of 138.055. massbank.eu The fragmentation of this ion provides insight into the molecule's structure.

Key fragmentation pathways for the protonated 4-aminobenzoic acid involve characteristic losses of small neutral molecules. acs.org The primary fragmentations include the loss of water (H₂O) and the loss of carbon monoxide (CO) following decarboxylation. Guided ion beam tandem mass spectrometry studies have shown that the site of protonation (on the amine nitrogen versus the carbonyl oxygen) influences the fragmentation pathways and energy requirements for dissociation. acs.org The analysis of these fragments helps to confirm the connectivity of the amino and carboxylic acid groups to the benzene ring.

| Precursor Ion (m/z) | Precursor Type | Fragment Ion (m/z) | Associated Neutral Loss | Reference |

|---|---|---|---|---|

| 138.0555 | [M+H]⁺ | 120.0449 | H₂O | acs.org |

| 138.0555 | [M+H]⁺ | 94.0670 | CO₂ | massbank.eu |

| 138.0555 | [M+H]⁺ | 77.0404 | CO₂, NH₃ | massbank.eu |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and potential applications of this compound in optical materials.

The UV-Vis absorption spectrum of 4-aminobenzoic acid and its sodium salt in solution is characterized by strong absorption bands in the ultraviolet region. sielc.comresearchgate.net These absorptions arise from electronic transitions between molecular orbitals. The spectrum for the sodium salt typically shows two main absorption maxima. researchgate.net One peak, observed around 229 nm, and another more intense peak at approximately 294 nm are attributed to π → π* and n → π* transitions, respectively. researchgate.net

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring, which is extended by the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylate (-COO⁻) group. The n → π* transition, which is typically less intense, involves the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) into a π* antibonding orbital. The position and intensity of these bands are sensitive to the solvent environment and the pH of the solution. iaea.org

| Compound Form | Absorption Maxima (λmax) | Attributed Transition | Reference |

|---|---|---|---|

| 4-Aminobenzoic Acid | ~278 nm | π → π* / n → π | sielc.com |

| Sodium p-aminobenzoate | ~294 nm | π → π | researchgate.net |

| Sodium p-aminobenzoate | ~229 nm | π → π* | researchgate.net |

While 4-aminobenzoic acid sodium salt itself does not exhibit significant luminescence, its anionic form, 4-aminobenzoate, can function as a ligand in coordination complexes with metal ions, leading to materials with interesting photophysical properties. The formation of complexes with transition metals or lanthanides can induce or enhance luminescence. rsc.org

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction is the definitive technique for determining the three-dimensional structure of crystalline solids, providing precise information on atomic positions, molecular conformation, and packing arrangements.

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information for a crystalline material. mdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise coordinates of each atom within the unit cell, the fundamental repeating unit of the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, defining the exact conformation of the 4-aminobenzoate anion and the coordination of the sodium cation and water molecules of hydration.

SCXRD studies on related salts and cocrystals of 4-aminobenzoic acid reveal extensive networks of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.gov For instance, in a salt of 4-aminobenzoic acid with pyrazinoic acid, SCXRD analysis identified N—H···O and O—H···N hydrogen bonds that link the molecules into chains and layers. nih.gov Similar analyses on this compound would precisely map the interactions between the amino group, the carboxylate group, the sodium ion, and the water molecules.

| Crystallographic Parameter | Description | Example Data (from PABA-POA Salt) | Reference |

|---|---|---|---|

| Crystal System | The symmetry system of the unit cell. | Monoclinic | nih.gov |

| Space Group | The specific symmetry group of the crystal. | P2₁/n | nih.gov |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=7.3Å, b=12.2Å, c=14.1Å, β=96.6° | nih.gov |

| Hydrogen Bonding | Key intermolecular interactions defining the structure. | N—H···O, O—H···N | nih.gov |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. nih.gov PXRD is crucial for identifying the crystalline form of this compound and for assessing its phase purity. researchgate.net

The technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs or hydrates of a substance will produce distinct PXRD patterns. nih.gov By comparing the experimental pattern of a sample to reference patterns, one can confirm its identity and detect the presence of any crystalline impurities or different polymorphic/hydrate forms. nih.govnih.gov For example, the formation of a new salt or cocrystal is confirmed when its PXRD pattern is demonstrably different from a simple physical mixture of the starting components. nih.gov The technique is also instrumental in monitoring phase transitions, such as dehydration or hydration, by observing changes in the diffraction pattern under varying temperature or humidity conditions. nih.govnih.gov

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Reference |

|---|---|---|---|

| 12.8 | 6.910 | 100.0 | researchgate.net |

| 16.1 | 5.500 | 10.4 | researchgate.net |

| 25.1 | 3.545 | 29.2 | researchgate.net |

| 25.9 | 3.437 | 27.9 | researchgate.net |

| 29.2 | 3.056 | 16.0 | researchgate.net |

Thermal Analysis (DSC, TGA) for Solid-State Transitions and Hydration State Research

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are pivotal in characterizing the solid-state properties of this compound. These methods provide critical information regarding its thermal stability, dehydration processes, and phase transitions.

Research employing simultaneous thermogravimetry and differential thermal analysis (TG-DTA) and DSC has elucidated the thermal behavior of sodium p-aminobenzoate, which was identified as a monohydrate. fao.org The studies were conducted in both dynamic dry air and nitrogen atmospheres to understand the influence of the environment on the thermal decomposition pathway.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

The TGA and DTA curves for 4-aminobenzoic acid sodium salt monohydrate reveal a multi-step decomposition process. The initial and most critical event is the dehydration of the salt.

Key Findings from TG-DTA:

Dehydration: The first stage of thermal decomposition corresponds to the loss of one molecule of water. This dehydration event is observed as a distinct step in the TGA curve, indicating a specific temperature range for the release of water of hydration.

Decomposition: Following dehydration, the anhydrous salt undergoes further decomposition. The process and the resulting intermediate and final products are influenced by the atmospheric conditions (air or nitrogen). fao.org

The following table summarizes the key thermal events observed for 4-aminobenzoic acid sodium salt monohydrate.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Atmosphere |

| Dehydration | Data not available in search results | Calculated for monohydrate: ~10.1% | Air / Nitrogen |

| Decomposition | Data not available in search results | Variable | Air / Nitrogen |

Differential Scanning Calorimetry (DSC)

DSC analysis provides complementary information on the energetic changes associated with the thermal events observed in TGA.

Endothermic Events: The dehydration process is characterized by an endothermic peak in the DSC curve, indicating the absorption of energy required to break the bonds holding the water molecule within the crystal lattice.

Exothermic Events: Subsequent decomposition of the anhydrous salt can involve both endothermic and exothermic events, corresponding to bond breaking and the formation of new, more stable products, respectively. fao.org

Research Insights:

The thermal analysis of this compound confirms its nature as a hydrated salt and provides a framework for understanding its stability under thermal stress. The clear separation of the dehydration step from the subsequent decomposition of the organic moiety is crucial for defining storage and handling conditions. The use of different atmospheres in the analysis highlights the potential for varied decomposition pathways, which is a critical consideration in pharmaceutical and materials science applications. fao.org

Crystallography and Supramolecular Chemistry Research

Crystal Packing Motifs and Intermolecular Interactions

The crystal structure of 4-aminobenzoic acid and its salts is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. In the crystalline state, these forces dictate the arrangement of molecules, leading to the formation of specific packing motifs.

Hydrogen Bonding: A predominant feature in the crystal structures of aminobenzoic acid derivatives is the formation of hydrogen bonds. In the case of salts, such as those formed with 4-aminobenzoic acid, charge-assisted hydrogen bonds are common. For instance, in a salt of 4-aminobenzoic acid with atenolol (B1665814), the carboxylate group of the 4-aminobenzoate (B8803810) anion, along with a water molecule and functional groups of atenolol, participate in a supramolecular heterosynthon. nih.gov Similarly, in salts with other organic molecules, N—H⋯O hydrogen bonds are frequently observed, linking cations and anions into extended chains or more complex three-dimensional networks. nih.govresearchgate.net These hydrogen bonds often create specific ring motifs within the crystal structure. researchgate.net

Role of Water Molecules in Hydrate (B1144303) Structures

Water molecules play a crucial role in the crystal structures of hydrated salts of 4-aminobenzoic acid. They actively participate in the hydrogen-bonding network, often acting as a bridge between the cation and the 4-aminobenzoate anion. nih.govnih.gov

Proton Transfer and Salt Formation Mechanisms in Crystalline Systems

The formation of a salt from 4-aminobenzoic acid involves the transfer of a proton from its carboxylic acid group to a basic site on another molecule. 4-aminobenzoic acid is an ampholytic molecule, meaning it has both acidic (-COOH) and basic (-NH2) functional groups. nih.gov The pKa values for these groups are approximately 2.46 and 4.62, respectively. nih.gov

The transfer of a proton is a key step in salt formation. In the solid state, this can be confirmed by analyzing the C-O bond lengths of the carboxylic acid group. In a neutral carboxylic acid, the C-O single bond is significantly longer than the C=O double bond. Upon deprotonation to form a carboxylate anion, this difference in bond lengths decreases substantially as the negative charge is delocalized over both oxygen atoms. nih.gov

The stability of the resulting salt versus a cocrystal is influenced by the difference in pKa values (ΔpKa) between the acidic and basic components. The transition from a neutral cocrystal to an ionic salt can sometimes be induced by changes in temperature. nih.gov Studies on protonated 4-aminobenzoic acid have shown that the protonation site can vary depending on the environment. In solution, the amine group is preferentially protonated (N-protomer), while in the gas phase, the carboxylic acid group is the favored site (O-protomer). nih.govrsc.org The transition between these forms can be mediated by water molecules, even in small clusters, through mechanisms like the Grotthuss proton transfer. nih.govnih.gov

Polymorphism and Pseudopolymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Pseudopolymorphism is a related phenomenon where different crystal forms arise due to the inclusion of solvent molecules (solvates or hydrates) in the crystal lattice.

p-Aminobenzoic acid (PABA) is known to exhibit polymorphism, with several different crystalline forms identified, including α, β, γ, and δ polymorphs. researchgate.netcore.ac.uk These polymorphs can be obtained under different crystallization conditions, such as the choice of solvent and temperature. researchgate.netdiva-portal.org For example, the α-form is often obtained as needle-like crystals, while the β-form can appear as prisms. researchgate.netdiva-portal.org The α and β forms are enantiotropically related, with a transition temperature around 14-25°C, below which the β-form is more stable. core.ac.ukdiva-portal.org

The different polymorphs of PABA are characterized by distinct arrangements of molecules in the crystal lattice. For instance, the α-form consists of hydrogen-bonded dimers that are further linked into chains, while the β-form features a tetrameric hydrogen-bonded arrangement. researchgate.net

The formation of hydrates of 4-aminobenzoic acid and its salts is an example of pseudopolymorphism. nih.gov The inclusion of water molecules in the crystal structure can lead to different physicochemical properties compared to the anhydrous forms. The stability of these hydrates can be influenced by factors such as relative humidity. acs.org

Cocrystallization and Coformer Selection Strategies

Cocrystallization is a technique used to design new solid forms of a substance by combining it with another neutral molecule, known as a coformer, in a stoichiometric ratio within a crystal lattice. This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients.

For 4-aminobenzoic acid, cocrystals have been successfully formed with a variety of coformers, including pyrimidine (B1678525) and pyridine (B92270) derivatives, as well as benzamides. rsc.org The selection of a suitable coformer is crucial and often guided by the principles of supramolecular chemistry, particularly the likelihood of forming robust hydrogen-bonding synthons. Common synthons observed in 4-aminobenzoic acid cocrystals include the acid⋯amide and acid⋯pyridine heterosynthons. rsc.orgdergipark.org.tr

The stoichiometry of the resulting cocrystal can be determined through techniques like constructing solid-liquid binary phase diagrams. researchgate.net The formation of a new cocrystalline phase is typically confirmed by analytical methods such as X-ray diffraction and thermal analysis, which will show a unique diffraction pattern and melting point different from the individual components. nih.govdergipark.org.tr The melting point of a cocrystal often falls between the melting points of the parent compound and the coformer. acs.org

Hydration Thermodynamics and Solute-Solvent Interactions

The interaction of 4-aminobenzoic acid and its ions with water is crucial for understanding its behavior in aqueous solutions and during the formation of hydrates. The process of micro-hydration, where individual water molecules interact with the solute, has been studied to understand the initial steps of solvation. nih.gov

Experimental and computational studies have been conducted to determine the thermodynamic parameters of hydration for 4-aminobenzoic acid. The hydration enthalpy and hydration free energy have been evaluated, providing insights into the energetics of the solvation process. nih.gov These studies show that water molecules preferentially interact with the carboxyl group of p-aminobenzoic acid. nih.gov

Hydration Shell Characteristics of the Anion and Zwitterion

In aqueous solution, 4-aminobenzoic acid can exist in different forms depending on the pH: a cationic form (protonated amino group), a neutral form, an anionic form (deprotonated carboxyl group), and a zwitterionic form (protonated amino group and deprotonated carboxyl group). researchgate.net The hydration shell, or the layer of water molecules immediately surrounding the solute, will have different characteristics for each of these species.

For the 4-aminobenzoate anion, the hydration shell is influenced by the charge on the carboxylate group. Water molecules will orient themselves to form hydrogen bonds with the oxygen atoms of the carboxylate.

In the case of the zwitterion, which is present in equilibrium with the neutral form in water, the hydration shell will be more complex. researchgate.net Water molecules will interact with both the positively charged ammonium (B1175870) group and the negatively charged carboxylate group. Studies on the microhydration of the protonated form of 4-aminobenzoic acid (a model for the zwitterion's cationic part) indicate that the first few water molecules will dock at the charged sites. mpg.de The structure of the hydration shell can influence the stability and reactivity of the different ionic forms of 4-aminobenzoic acid in solution.

Influence of Deprotonation on Hydration Properties

The deprotonation of the carboxylic acid group in 4-aminobenzoic acid (PABA) to form the 4-aminobenzoate anion significantly alters its electronic distribution and, consequently, its interaction with surrounding water molecules in the hydrated sodium salt. This transformation from a neutral molecule to an ionic species introduces strong charge-assisted hydrogen bonds and alters the supramolecular assembly.

Upon deprotonation, the carboxyl group becomes a carboxylate anion (COO-), a more potent hydrogen bond acceptor. This increased basicity facilitates strong interactions with water molecules, which act as hydrogen bond donors. Spectroscopic studies on alkali metal salts of 4-aminobenzoic acid, including the sodium salt, have shown characteristic shifts in the vibrational frequencies of the carboxylate group compared to the carboxylic acid in PABA. researchgate.net These shifts are indicative of the change in the electronic environment and bonding upon salt formation.

In the solid state, water molecules play a crucial role in stabilizing the crystal lattice of salts of PABA. rsc.org They participate in extensive hydrogen-bonding networks, bridging the 4-aminobenzoate anions and the sodium cations. The deprotonation of the carboxylic acid and the presence of the sodium ion orchestrate a distinct hydration environment compared to the neutral PABA molecule. While direct crystallographic data for 4-aminobenzoic acid sodium salt hydrate is not extensively detailed in the cited literature, the behavior of similar systems suggests a complex interplay of ion-dipole interactions and hydrogen bonds.

Research on the hydration of ions at interfaces has shown that the number of water molecules and their geometric arrangement around a cation, such as Na+, can dramatically affect the system's properties. nih.gov In the context of this compound, the water molecules are expected to coordinate with the sodium ions and form hydrogen bonds with the carboxylate and amino groups of the 4-aminobenzoate anion, leading to a stable, three-dimensional supramolecular structure. The deprotonation is the key step that enables these strong, organizing interactions with water and the counter-ion.

Table 1: Spectroscopic and Property Changes upon Deprotonation and Hydration

| Property | 4-Aminobenzoic Acid (PABA) | This compound | Influence of Deprotonation and Hydration |

| Functional Group | Carboxylic Acid (-COOH) | Carboxylate (-COO⁻ Na⁺) | Deprotonation of the carboxylic acid to form the carboxylate salt. |

| Primary Interaction with Water | Hydrogen bonding with -COOH and -NH₂ groups | Stronger charge-assisted hydrogen bonding with -COO⁻; Ion-dipole interactions with Na⁺ | Enhanced interaction with water molecules due to the presence of the charged carboxylate group. |

| Solubility in Water | 5.39 g/L at 25 °C nih.gov | Generally higher due to ionic nature. chemicalbook.com | Increased solubility is a common consequence of salt formation. |

| Crystal Structure | Characterized by hydrogen-bonded dimers of the carboxylic acid groups. | Expected to feature hydrated sodium ions and extensive hydrogen-bonding networks involving water molecules, anions, and cations. | The entire supramolecular assembly is reorganized to accommodate ions and water molecules. |

Design of Multi-Component Molecular Crystals

The ability of 4-aminobenzoic acid to act as both a hydrogen bond donor (via the carboxylic acid and amino groups) and acceptor (via the carbonyl oxygen and amino nitrogen) makes it a versatile building block in the design of multi-component molecular crystals, such as co-crystals and salts. researchgate.netrsc.orgdergipark.org.tr These crystalline solids consist of two or more different molecules held together by non-covalent interactions.

The formation of multi-component crystals with PABA is often driven by the formation of robust hydrogen-bonded synthons, which are predictable patterns of hydrogen bonds. A common interaction is the acid-pyridine or acid-amide heterosynthon, where the carboxylic acid of PABA forms a hydrogen bond with a nitrogen-containing heterocycle or an amide group of a co-former molecule. rsc.org

Several studies have explored the co-crystallization of PABA with a variety of molecules, including pyrimidine and pyridine derivatives, to understand how factors like the ratio of hydrogen bond donors to acceptors and the position of substituent groups on the co-former affect the resulting crystal structure. researchgate.netrsc.org For instance, new co-crystals of PABA have been successfully synthesized with molecules like 6-methyluracil (B20015) and barbituric acid. rsc.org

The resulting multi-component crystals often exhibit different physicochemical properties, such as melting point and solubility, compared to the individual components. This aspect is particularly relevant in the pharmaceutical industry for improving the properties of active pharmaceutical ingredients. researchgate.netnih.gov For example, co-crystals of the drug chlordiazepoxide with p-aminobenzoic acid have been prepared and characterized. nih.gov

The distinction between a co-crystal and a salt in these multi-component systems depends on whether a proton is transferred from the acidic group of one component to the basic group of the other. In the case of PABA, its interaction with a sufficiently basic co-former can lead to the formation of a salt, where the PABA exists as the 4-aminobenzoate anion. rsc.org

Table 2: Examples of Multi-Component Molecular Crystals of 4-Aminobenzoic Acid

| Co-former | Type of Crystal | Key Supramolecular Synthon | Reference |

| 6-Methyluracil | Co-crystal | Acid-amide heterosynthon | rsc.org |

| Barbituric Acid | Co-crystal | Acid-amide heterosynthon | rsc.org |

| 2-Hydroxybenzamide | Co-crystal | Acid-amide heterosynthon | rsc.org |

| Isonicotinamide | Co-crystal | Carboxylic acid/heterocyclic ring nitrogen heterosynthon | dergipark.org.tr |

| Pyrazine | Co-crystal | Carboxylic acid/heterocyclic ring nitrogen heterosynthon | dergipark.org.tr |

| Chlordiazepoxide | Co-crystal | Hydrogen bonding between benzodiazepine (B76468) and coformer | nih.gov |

| Piperazine | Salt | Charge-assisted hydrogen bonds: (H₂N⁺)NH···O(COO⁻) | rsc.org |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized molecular geometry and electronic characteristics of the 4-aminobenzoate (B8803810) ion. While direct studies on the hydrated sodium salt are less common, extensive research on the parent molecule, 4-aminobenzoic acid (p-aminobenzoic acid, PABA), provides a foundational understanding.

Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-311++G** are frequently employed to model the compound. researchgate.net These calculations help establish the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. For the 4-aminobenzoate anion, computations would focus on the delocalization of the negative charge across the carboxylate group and its electronic interaction with the aminophenyl ring. Studies on the parent PABA molecule have confirmed that DFT methods provide geometric parameters that are in good agreement with experimental data from X-ray diffraction. conicet.gov.ar For instance, calculations have detailed the slight pyramidalization of the amino group and the planarity of the benzene (B151609) ring. researchgate.net

Table 1: Selected Calculated Geometrical Parameters for 4-Aminobenzoic Acid (as a proxy for the anion) Data derived from DFT/B3LYP calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amino) | 1.39-1.40 | - |

| C-C (ring) | 1.39-1.41 | 119-121 |

| C-C (carboxyl) | 1.47-1.48 | - |

| C-O (carbonyl) | ~1.21 | - |

| C-O (hydroxyl) | ~1.36 | - |

| C-C-N | - | ~120 |

| O-C-O | - | ~125 |

Note: In the 4-aminobenzoate anion, the C-O bond lengths in the carboxylate group (-COO⁻) would be equivalent due to resonance.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for interpreting experimental spectra. Theoretical calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For the 4-aminobenzoate moiety, DFT calculations can assign the vibrational modes observed in experimental IR and Raman spectra. Key vibrational bands include:

N-H stretching of the amino group.

C-N stretching .

Symmetric and asymmetric stretching of the carboxylate group (COO⁻), which are particularly indicative of the salt form. researchgate.net

Benzene ring C-C stretching and C-H bending modes.

Theoretical studies on the parent 4-aminobenzoic acid have shown a strong correlation between calculated and experimental vibrational wavenumbers. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, with results showing a linear correlation with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For the 4-aminobenzoate anion, the HOMO is expected to have significant contributions from the electron-rich amino group and the π-system of the benzene ring.

LUMO: Represents the ability to accept an electron. The LUMO is typically localized on the aromatic ring and the carboxylate group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net Quantum chemical calculations can precisely determine the energies of these orbitals and map their spatial distribution, providing insights into potential sites for electrophilic and nucleophilic attack.

Table 2: Conceptual Frontier Orbital Properties

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability; site for electrophilic attack |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability; site for nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Index of chemical stability and reactivity |

Molecular Dynamics Simulations for Solution Behavior and Hydration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For 4-aminobenzoic acid sodium salt hydrate (B1144303), MD simulations are invaluable for understanding its behavior in aqueous solution, including the processes of dissolution, hydration, and ion interactions. ucl.ac.ukwhiterose.ac.uk These simulations model the system as a collection of particles subject to a defined force field, allowing for the examination of dynamic processes that are difficult to observe experimentally.

To analyze the structure of the solution around the 4-aminobenzoate anion and the sodium cation, Radial Distribution Functions (RDFs) and Spatial Distribution Functions (SDFs) are calculated from MD simulation trajectories. ucl.ac.ukresearchgate.net

Radial Distribution Function (g(r)): The RDF describes how the density of other particles varies as a function of distance from a reference particle. For example, the RDF between the oxygen atoms of the carboxylate group and the hydrogen atoms of water can reveal the presence and average distance of hydrogen bonds. researchgate.net Similarly, the Na⁺-water RDF shows the structure of the hydration shell around the cation.

Spatial Distribution Function (SDF): While RDFs provide 1D distance information, SDFs offer a 3D visualization of the probabilistic distribution of solvent molecules or ions around a solute. nih.govnih.gov This provides a much more detailed picture of the hydration shell, showing the preferred locations of water molecules around the different functional groups (amino and carboxylate) and the hydrophobic phenyl ring of the 4-aminobenzoate anion.

MD simulations explicitly model the interactions that govern the behavior of 4-aminobenzoic acid sodium salt in water. nih.gov

Solute-Solvent Interactions: This refers to the interactions between the 4-aminobenzoate anion and surrounding water molecules. The simulation can quantify the hydrogen bonds formed between the amino and carboxylate groups and water. wou.edu It also models the hydrophobic hydration around the benzene ring. The process of solvation, or hydration in this case, involves the arrangement of water dipoles around the charged and polar parts of the ion. webassign.net Studies on the parent PABA molecule have shown that water forms strong interactions, particularly with the carboxylic acid group. whiterose.ac.uk

Solute-Ion Interactions: This involves the electrostatic interactions between the negatively charged 4-aminobenzoate anion and the positively charged sodium (Na⁺) cation. Simulations can determine whether these ions exist primarily as solvent-separated ion pairs or come into direct contact. The presence of ions subtly alters the hydrogen bond network of bulk water, a phenomenon that MD simulations can effectively capture. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are a powerful means to investigate reaction mechanisms at the molecular level. For processes involving the 4-aminobenzoate ion, such as proton transfer, computational methods can identify the transition states and calculate the associated energy barriers.

A relevant study on the parent 4-aminobenzoic acid investigated the mechanism of proton transfer between the amine and carboxylic acid groups. nih.gov Using a combination of experimental techniques and theoretical calculations, it was shown that in the gas phase, proton transfer from the protonated amine (-NH₃⁺) to the carboxylic acid group (-COOH) can be mediated by a water bridge. nih.gov The calculations identified a transition state for this intracluster reaction, which proceeds via a Grotthuss-type mechanism where the proton is relayed through the water molecules. nih.gov Such computational approaches, which map the potential energy surface and locate the lowest-energy pathway between reactants and products, are essential for elucidating complex reaction mechanisms that are not fully accessible through experimental observation alone.

QSAR (Quantitative Structure-Activity Relationship) Studies for Derivatized Analogues (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For derivatives of 4-aminobenzoic acid (PABA), QSAR models have been developed to elucidate the key structural features governing their activity against various biological targets, guiding the design of more potent analogues.

One area of investigation has been the antibacterial activity of PABA derivatives. A QSAR study on a series of benzoylaminobenzoic acid derivatives identified several physicochemical properties that are crucial for their inhibitory action against β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for bacterial fatty acid biosynthesis. nih.gov The analysis revealed that the inhibitory activity is positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov Furthermore, the presence of a hydroxyl (-OH) group on the phenyl ring was found to enhance the inhibitory effect. nih.gov

In another study focusing on the antimicrobial activity of Schiff bases derived from p-amino benzoic acid, QSAR analysis indicated that electronic parameters were the dominant descriptors. chitkara.edu.in The models developed showed that the total energy (Te) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were critical in explaining the observed antimicrobial activity. chitkara.edu.in The structures in this study were optimized using the semi-empirical PM3 method before calculating the physicochemical properties for the QSAR model. chitkara.edu.in

Furthermore, 3D-QSAR and molecular docking techniques have been applied to a series of p-aminobenzoic acid derivatives to explore their potential as inhibitors for targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE). researchgate.net These advanced models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional understanding of the structure-activity relationship. researchgate.net The resulting contour maps from these analyses highlight specific regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions positively or negatively influence inhibitory potency, thereby providing a detailed guide for rational drug design. researchgate.net

| Derivative Series | Targeted Activity | Key QSAR Descriptors/Findings | Computational Method | Reference |

|---|---|---|---|---|

| Benzoylaminobenzoic acids | Antibacterial (FabH inhibition) | Increased activity with higher hydrophobicity, molar refractivity, aromaticity, and presence of an -OH group. | Not specified | nih.gov |

| Schiff bases of p-amino benzoic acid | Antimicrobial | Activity is predominantly influenced by electronic parameters, specifically Total Energy (Te) and LUMO energy. | MM+, PM3 | chitkara.edu.in |

| p-Aminobenzoic acid derivatives | Acetylcholinesterase (AChE) inhibition | 3D contour maps from CoMFA/CoMSIA identified key steric, electrostatic, and hydrogen-bonding fields for activity. | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | researchgate.net |

Adsorption Studies on Material Surfaces (e.g., TiO₂) using DFT

Density Functional Theory (DFT) calculations are a powerful tool for investigating the interaction between molecules and material surfaces at the atomic level. Such studies have been crucial in understanding the adsorption mechanism of 4-aminobenzoic acid (referred to as p-aminobenzoic acid or pABA in the literature) on titanium dioxide (TiO₂), a widely used photocatalyst and semiconductor material.

Investigations combining DFT with experimental techniques like synchrotron radiation photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have provided a detailed picture of pABA adsorption on the anatase TiO₂(101) surface. nih.govresearchgate.net The findings consistently show that the molecule adsorbs onto the surface through its carboxyl group. nih.govresearchgate.net This process involves the deprotonation of the carboxylic acid, leading to a dissociative, bridging-bidentate bonding mode where the two oxygen atoms of the carboxylate group bind to two adjacent surface titanium atoms. nih.govresearchgate.netwhiterose.ac.uk

DFT calculations further indicate that this adsorption leads to an ordered monolayer on the TiO₂ surface, with the phenyl ring of the pABA molecule oriented in a nearly upright position. nih.govresearchgate.net This specific orientation is a critical factor in potential applications such as dye-sensitized solar cells or sensors.

The electronic structure of the pABA-TiO₂ system is significantly altered upon adsorption. DFT and valence band photoelectron spectroscopy suggest that the adsorption introduces new molecularly derived states into the TiO₂ band gap. nih.gov Specifically, the highest occupied molecular orbitals (HOMOs) of pABA are located within the band gap region of TiO₂, and new states appear near the bottom of the TiO₂ conduction band. nih.govresearchgate.net This change in electronic structure is responsible for a notable red shift in the optical absorption of pABA-functionalized TiO₂ nanoparticles compared to the bare nanoparticles. nih.govwhiterose.ac.uk

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Adsorption Mode | Dissociative, bridging-bidentate via the deprotonated carboxyl group. | DFT, Photoelectron Spectroscopy | nih.govresearchgate.net |

| Molecular Orientation | The plane of the phenyl ring adopts a nearly upright orientation on the surface. | DFT, NEXAFS | nih.govresearchgate.net |

| Electronic Structure Modification | Introduction of pABA's HOMO into the TiO₂ band gap and new states near the conduction band. | DFT, Valence Band Spectroscopy | nih.govresearchgate.net |

| Optical Properties | A red shift in the optical absorption onset from ~360 nm for bare TiO₂ to ~650 nm for pABA-functionalized TiO₂. | UV-vis Spectroscopy, DFT | whiterose.ac.uk |

Fundamental Biochemical and Enzymatic Pathway Investigations

Role as a Biosynthetic Intermediate in Microorganisms and Plants

4-Aminobenzoic acid (pABA) is a crucial intermediate compound in the metabolic pathways of a wide array of organisms, including bacteria, plants, fungi, and some protozoa. wikipedia.orgwikipedia.orgnih.gov It serves as a vital precursor for the synthesis of essential biomolecules.

The biosynthesis of pABA originates from the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. wikipedia.orgnih.govbiorxiv.org This pathway is fundamental for the production of aromatic amino acids and other aromatic compounds in many organisms, though it is absent in mammals. wikipedia.org

Chorismate stands at a critical metabolic branch point. asm.orgnih.gov In the synthesis of pABA, chorismate is converted to 4-amino-4-deoxychorismate (4ADC) by the action of aminodeoxychorismate synthase, an enzyme complex composed of PabA and PabB subunits. researchgate.nettandfonline.com Subsequently, 4-amino-4-deoxychorismate lyase (PabC) catalyzes the removal of pyruvate (B1213749) and the aromatization of the ring to form pABA. nih.govresearchgate.net

This newly synthesized pABA is a key component in the biosynthesis of folates (Vitamin B9). wikipedia.orgnih.govwikipedia.org Dihydropteroate synthase (DHPS) catalyzes the condensation of pABA with 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to produce dihydropteroate. wikipedia.orgresearchgate.net This molecule is then further processed to yield various forms of tetrahydrofolate, the active coenzyme form of folate. asm.org Folates are essential for one-carbon transfer reactions, which are critical for the synthesis of nucleotides (purines and thymidylate) and certain amino acids like methionine. wikipedia.orgresearchgate.net

| Pathway | Starting Material(s) | Key Intermediate(s) | Enzyme(s) | Final Product(s) | Organism(s) |

|---|---|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Chorismate | DAHP synthase, and others | Chorismate | Bacteria, Archaea, Fungi, Algae, Plants, some Protozoans |

| pABA Biosynthesis | Chorismate | 4-amino-4-deoxychorismate (4ADC) | Aminodeoxychorismate synthase (PabA/PabB), 4-amino-4-deoxychorismate lyase (PabC) | 4-Aminobenzoic acid (pABA) | Bacteria, Plants, Fungi |

| Folate Biosynthesis | pABA, DHPPP | Dihydropteroate | Dihydropteroate synthase (DHPS), Dihydrofolate synthase (DHFS) | Tetrahydrofolate (Folate) | Bacteria, Plants, Fungi, some Protozoans |

In addition to its well-established role in folate synthesis, pABA has been identified as an alternative precursor for the biosynthesis of Coenzyme Q (CoQ, or ubiquinone) in the yeast Saccharomyces cerevisiae. nih.govsemanticscholar.orgmdpi.com Coenzyme Q is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. nih.govnih.gov